molecular formula C6H5N3O2 B3371241 5-Methylfuran-2-carbonyl azide CAS No. 64968-30-5

5-Methylfuran-2-carbonyl azide

Cat. No.: B3371241
CAS No.: 64968-30-5
M. Wt: 151.12 g/mol
InChI Key: SPFITDQYUZWFMI-UHFFFAOYSA-N
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Description

“5-Methylfuran-2-carbonyl azide” is a chemical compound that is a derivative of furan . It has a molecular formula of C6H5N3O2 . It is also known by other names such as 2-Furaldehyde, 5-methyl-; Furfural, 5-methyl-; 2-Formyl-5-methylfuran; 2-Methyl-5-formylfuran; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde; 5-Methyl-2-furfural; 5-Methylfurfural; 5-Methylfurfuraldehyde; 5-MethyIfurfural; 5-Methyl-2-furanaldehyde; 5-Methyl-2-furancarbaldehyde; 5-Methylfuran-2-carbaldehyde; 5-Methyl-2-furfuraldehyde; 5-Methylfuran-2-al; 5-Methyl-2-furancarboxyaldehyde; Methyl-5-furfural; 5-ethyl-2-furfural; 5-Methyl-2-furancarboxaldehyde (5-methylfurfural) .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves complex chemical reactions. For instance, the synthesis of 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents . The reaction parameters including reaction temperature, catalyst loading, and furfural/2-MF ratio were investigated and found to affect the reaction efficiency and product yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was analyzed using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311 + + G (d, p) method .


Chemical Reactions Analysis

The azide ion (N3-) is a great nucleophile in SN2 reactions. It can be extremely useful for forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process. This makes for a very useful route to primary amines from alkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the molecular weight of the compound is 110.1106 . More detailed information about its physical and chemical properties can be obtained through further experimental and theoretical spectroscopic investigations .

Scientific Research Applications

Conversion to Biomass Derivatives and Polymers

5-Methylfuran-2-carbonyl azide can be derived from biomass compounds, such as hexose carbohydrates and lignocellulose, which are considered renewable sources for the chemical industry. This conversion has been highlighted in the production of versatile reagents like 5-hydroxymethylfurfural (HMF) and its derivatives, which are crucial for developing sustainable polymers, functional materials, and fuels. The transformation of plant biomass into furan derivatives marks a significant step towards replacing non-renewable hydrocarbon sources with bio-based alternatives, offering a greener pathway for the chemical industry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

The synthesis and application of this compound and its derivatives in green chemistry emphasize the importance of selecting environmentally friendly solvents. The literature reviews the valorization of sugars from biomass to produce chemicals like furfural and 5-HMF, underlining the need for careful solvent selection to enhance the process's environmental and safety aspects. This approach aligns with green chemistry principles, aiming for processes that minimize environmental impact while maximizing efficiency and safety (Esteban, Vorholt, & Leitner, 2020).

Catalytic Production and Synthesis Efficiency

Recent advances in catalytic systems for the production of biomass-derived chemicals, including furan derivatives from this compound, focus on improving conversion efficiency. The review discusses homogeneous and heterogeneous catalysts for converting biomass-derived carbohydrates into HMF, highlighting the roles and synergistic effects of different catalyst active sites. This research direction is crucial for developing high-efficiency catalytic systems and promoting the practical production of biomass-derived chemicals, offering insights into future trends and innovations in this field (Hu et al., 2020).

Biofuel Potential and Energy Applications

2-Methylfuran (MF), a compound closely related to this compound, has been explored as a potential biofuel. This review critically analyzes the production pathway from biomass, combustion progress, and application in engines. It highlights MF's properties akin to fossil fuels and its generation from renewable biomass sources, pointing towards its potential as a green alternative fuel for internal combustion engines. Future studies are suggested to further investigate engine durability, material compatibility, and tribology behaviors to establish MF's viability as an alternative fuel source (Hoang & Pham, 2021).

Biochemical Analysis

Biochemical Properties

. The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecule it interacts with.

Cellular Effects

The cellular effects of 5-Methylfuran-2-carbonyl azide are currently unknown. Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. Furan derivatives have been shown to undergo changes over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Furan derivatives have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Furan derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown. Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

5-methylfuran-2-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-4-2-3-5(11-4)6(10)8-9-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFITDQYUZWFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407536
Record name 5-methylfuran-2-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64968-30-5
Record name NSC299969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylfuran-2-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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